2-Bromo-1-(3-bromo-2-methylphenyl)ethanone
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Overview
Description
2-Bromo-1-(3-bromo-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of acetophenone and is known for its applications in various chemical reactions and research fields.
Preparation Methods
The synthesis of 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone typically involves the bromination of 3-bromo-2-methylacetophenone. One common method includes the reaction of 3-bromo-2-methylacetophenone with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Chemical Reactions Analysis
2-Bromo-1-(3-bromo-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
2-Bromo-1-(3-bromo-2-methylphenyl)ethanone is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential pharmacological properties and as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The carbonyl group can also participate in nucleophilic addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
2-Bromo-1-(3-bromo-2-methylphenyl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(3-bromophenyl)ethanone: This compound lacks the methyl group present in this compound, which can influence its reactivity and applications.
2-Bromo-1-(2-methylphenyl)ethanone: The position of the bromine and methyl groups differs, leading to variations in their chemical behavior and uses.
2-Bromo-1-(4-methylphenyl)ethanone: The methyl group is located at a different position on the phenyl ring, affecting the compound’s properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8Br2O |
---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3 |
InChI Key |
RQZYKKXLAUQRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)CBr |
Origin of Product |
United States |
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